N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a bicyclic 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one core modified with a 3-methyl substituent and a 7-oxo group. The chloro and methyl groups enhance lipophilicity, which may improve membrane permeability compared to simpler analogs. While direct pharmacological data for this compound is unavailable, structurally related triazolo-pyrimidine derivatives are explored in medicinal chemistry for kinase inhibition and antiviral activity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O2/c1-8-3-4-9(5-10(8)15)17-11(22)6-21-7-16-13-12(14(21)23)18-19-20(13)2/h3-5,7H,6H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBKUTXVZGJEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Core Structure: A fused pyrido-thieno-pyrimidinone system, distinct from the triazolo-pyrimidine core of the target compound. The thieno ring introduces sulfur, increasing polarity .
- Substituents: A phenylamino group at position 2 and a methyl group at position 6. The acetamide is attached to a tetrahydropyridine ring, unlike the direct aryl linkage in the target compound.
- Physical Properties : Melting point = 143–145°C; IR shows C=O (1,730 cm⁻¹) and NH (3,390 cm⁻¹) stretches. The target compound’s chloro-methylphenyl group may elevate its melting point due to stronger intermolecular forces .
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
- Core Structure : A pyrimido[4,5-d]pyrimidine fused with a benzodiazepine moiety, creating a larger, more complex framework than the target’s triazolo-pyrimidine .
- Substituents: Includes a 6-methylpyridinylamino group and a benzodiazepine-carboxamide chain. The increased molecular weight (MW ≈ 800 g/mol) likely reduces bioavailability compared to the target compound (estimated MW ~400 g/mol).
- Applications : Such polycyclic structures are often designed for high-affinity protein binding (e.g., kinase or protease inhibition), but their size may violate Lipinski’s rules .
Structural and Functional Comparison Table
Key Research Findings and Implications
Structural Diversity: The target compound’s triazolo-pyrimidine core offers synthetic versatility compared to fused thieno or benzodiazepine systems. Its simpler structure may enhance metabolic stability relative to 11f .
Substituent Effects: The chloro-methylphenyl group improves lipophilicity (clogP ≈ 3.5 estimated) versus the polar thieno ring in Compound 24 (clogP ≈ 2.8). This could favor CNS penetration or intracellular target engagement .
Synthetic Feasibility : Acetylation methods used for Compound 24 may streamline the synthesis of the target compound, though optimization for regioselectivity is needed.
Q & A
Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. Key steps include:
- Cyclocondensation : Formation of the triazolopyrimidine core under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
- Acetamide coupling : Reaction of the core with 3-chloro-4-methylaniline derivatives using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Characterization :
- TLC monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1).
- NMR (¹H/¹³C) confirms regiochemistry of substituents (e.g., δ 8.2–8.5 ppm for triazole protons) .
| Key Reaction Parameters |
|---|
| Temperature: 80–100°C |
| Solvent: DMF or DCM |
| Catalysts: EDCI/HOBt |
| Yield: 45–60% (after purification) |
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of ¹H/¹³C NMR , IR , and HRMS is essential:
- NMR : Assigns protons and carbons in the triazolopyrimidine core and acetamide side chain. Aromatic protons in the 3-chloro-4-methylphenyl group appear as doublets (δ 7.2–7.8 ppm) .
- IR : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- HRMS : Validates molecular weight (calculated for C₁₇H₁₅ClN₆O₂: 394.09 g/mol) .
Q. What functional groups contribute to its biological activity?
Key groups include:
- Triazolopyrimidine core : Interacts with ATP-binding pockets in kinases .
- Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
- Acetamide linker : Stabilizes interactions with hydrophobic enzyme domains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology identifies optimal conditions (e.g., 90°C, DMF, 1.2 eq. EDCI) .
- In-line analytics (e.g., HPLC-PDA) tracks intermediate stability .
Example Optimization Workflow :
Q. What mechanisms explain its reported anticancer activity?
Proposed mechanisms include:
- CDK inhibition : Binds to cyclin-dependent kinases (CDK2/4), disrupting cell cycle progression (IC₅₀ = 0.8–1.2 µM) .
- Apoptosis induction : Activates caspase-3/7 in HCT-116 colon cancer cells (2-fold increase vs. control) .
- ROS generation : Elevates intracellular ROS by 40% in MDA-MB-231 cells, leading to mitochondrial dysfunction .
Q. How to resolve contradictions in reported biological activity across studies?
- Comparative assays : Replicate studies using standardized cell lines (e.g., NCI-60 panel) and assay protocols (MTT vs. CellTiter-Glo) .
- Structural analogs : Test derivatives to isolate the impact of the 3-chloro-4-methylphenyl group vs. triazole substitution .
- Target profiling : Use kinome-wide screening to identify off-target effects .
Q. What computational methods predict binding modes and selectivity?
- Molecular docking (AutoDock Vina) : Models interactions with CDK2 (binding energy: −9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to address solubility challenges in in vivo studies?
- Formulation strategies : Use PEG-based nanocarriers or cyclodextrin complexes to enhance aqueous solubility (improvement from <0.1 mg/mL to 2.5 mg/mL) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent release .
Q. What stability issues arise under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
